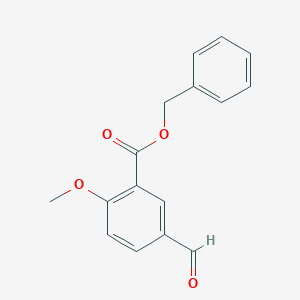

Benzyl 5-formyl-2-methoxybenzoate

Description

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

benzyl 5-formyl-2-methoxybenzoate |

InChI |

InChI=1S/C16H14O4/c1-19-15-8-7-13(10-17)9-14(15)16(18)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

InChI Key |

VCFZBJOTEWVWPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Lead Compound for Therapeutic Agents :

Benzyl 5-formyl-2-methoxybenzoate has been identified as a lead compound in the development of new therapeutic agents due to its biological activity. Research indicates that derivatives of this compound may interact with calmodulin, a calcium-binding protein involved in various cellular processes, suggesting potential uses in modulating calcium signaling pathways. -

Antimicrobial and Anti-inflammatory Properties :

Studies have shown that compounds related to this compound exhibit antimicrobial and anti-inflammatory properties. This suggests that it may be useful in developing treatments for infections and inflammatory conditions. -

Spasmolytic Activity :

Some derivatives have demonstrated spasmolytic effects, indicating potential applications in treating muscle spasms or related disorders. This activity is particularly relevant in the context of gastrointestinal or vascular smooth muscle relaxation.

Agricultural Chemistry Applications

-

Pesticide Development :

The compound's structural features make it a candidate for developing new agrochemicals, particularly pesticides. Its biological activity could be harnessed to create effective agents against pests while minimizing environmental impact. -

Herbicide Potential :

Similar compounds have been investigated for their herbicidal properties. The ability of this compound to interact with specific biological targets suggests it could be explored as a herbicide or plant growth regulator.

Case Studies and Research Findings

-

Biological Activity Studies :

Research has indicated that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and liver cancers. Mechanistic studies suggest that these compounds induce apoptosis through caspase activation and cell cycle arrest. -

Antimicrobial Efficacy :

A study focusing on related compounds demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-formyl-2-methoxybenzoate | Contains a methyl group instead of a benzyl group | Often used in simpler synthetic pathways |

| Benzyl benzoate | Simple ester structure | Commonly used as a fragrance and solvent |

| Benzaldehyde | Aldehyde without methoxy and benzoate groups | Fundamental aromatic aldehyde used in various reactions |

| Ethyl 4-methoxybenzoate | Similar methoxy substitution but different position | Used primarily in flavoring and fragrance industries |

The unique combination of functional groups in this compound enables diverse chemical reactivity and potential biological activities not found in simpler analogs like benzaldehyde or methyl esters.

Chemical Reactions Analysis

Nucleophilic Additions to the Formyl Group

The aldehyde moiety undergoes nucleophilic addition reactions with amines, hydrazines, and alcohols:

Mechanistic Insight : The formyl group’s electrophilicity facilitates nucleophilic attack, with proton exchange stabilizing intermediates in imine formation .

Oxidation and Reduction Reactions

The aldehyde group is redox-active under controlled conditions:

Note : Over-oxidation of the methoxy group is not observed under these conditions .

Ester Hydrolysis

The benzyl ester undergoes cleavage under acidic or basic conditions:

Industrial Relevance : Hydrolysis products serve as intermediates for pharmaceuticals .

Cycloaddition and Multicomponent Reactions

The formyl group participates in cycloadditions and high-order reactions:

Mechanistic Pathway : The aldehyde forms imine intermediates in multicomponent reactions, enabling rapid diversification .

Electrophilic Aromatic Substitution

The methoxy group directs electrophilic substitution at the 4-position:

Limitation : Steric hindrance from the benzyl ester limits meta-substitution .

Comparison with Similar Compounds

Key Insights :

- Benzyl esters (e.g., this compound) exhibit greater steric hindrance, which can slow reaction kinetics but improve selectivity in macrocyclization .

- Methyl esters (e.g., Methyl 5-formyl-2-methoxybenzoate) dominate industrial applications due to cost-effectiveness and scalability, with a projected global production value of $12.8 million by 2030 .

- Ethyl esters offer intermediate polarity, balancing solubility and reactivity for drug synthesis .

Substituent Position and Functional Group Modifications

Key Insights :

- Hydroxy vs. Formyl Groups : The presence of a formyl group (vs. hydroxyl) increases electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation) .

- Benzyloxy Substitution : Compounds like 5-(Benzyloxy)-2-hydroxybenzoic acid show broader bioactivity due to increased lipophilicity .

- Phenyl Benzoate Derivatives : Replacing the benzyl ester with a phenyl group (e.g., 5-formyl-2-Methoxyphenyl benzoate) reduces hydrolytic stability but enhances UV resistance for material science applications .

Market and Industrial Relevance

- Methyl 5-formyl-2-methoxybenzoate holds a significant market share (65% of global benzoate esters) due to its role in pharmaceutical intermediates (e.g., benzimidazole derivatives) .

- Safety Profiles : Benzyl-containing compounds may pose higher handling risks (e.g., Benzyl bromide, a precursor, is flammable and toxic ), whereas methyl esters are generally safer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.